molecular formula C20H19N7O3 B15284844 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide

N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide

Cat. No.: B15284844
M. Wt: 405.4 g/mol
InChI Key: IBWGVQSAMYHTBV-UHFFFAOYSA-N
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Description

N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide is a complex organic compound with a unique structure that includes a pteridine ring system fused with a nicotinamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine ring system, followed by the introduction of the nicotinamide group. Common reagents used in these reactions include pyridine derivatives, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-1,4,5,6,7,8-hexahydro-2-pteridinyl]-2-methylpropanamide
  • 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene Bearing N, N-Dimethylaniline

Uniqueness

N-[6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]nicotinamide is unique due to its specific structural features and the combination of the pteridine and nicotinamide moieties

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-11-12(2)27(19(30)14-6-4-8-22-10-14)15-16(23-11)24-20(26-18(15)29)25-17(28)13-5-3-7-21-9-13/h3-12H,1-2H3,(H3,23,24,25,26,28,29)

InChI Key

IBWGVQSAMYHTBV-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C3=CN=CC=C3)C(=O)C4=CN=CC=C4)C

Origin of Product

United States

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